N-(3,4-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide
Description
N-(3,4-Dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a complex heterocyclic scaffold. Its molecular formula is C29H27N3O4S, with a molecular weight of 489.6 g/mol (calculated exact mass: 489.17222752) . Key structural attributes include:
- A 3,4-dimethoxyphenyl group attached to the acetamide nitrogen.
- A sulfanyl (thioether) bridge linking the acetamide to a 5-(4-methoxyphenyl)-2-phenyl-1H-imidazole moiety.
- Three methoxy substituents, contributing to its electron-rich aromatic system.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S/c1-31-20-12-9-17(10-13-20)24-26(29-25(28-24)18-7-5-4-6-8-18)34-16-23(30)27-19-11-14-21(32-2)22(15-19)33-3/h4-15H,16H2,1-3H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHRXEGCVAVRKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a variety of biological activities:
- Anticancer Activity : The compound has shown significant cytotoxic effects against various cancer cell lines. Studies indicate that it may inhibit key enzymes involved in cancer cell proliferation.
- Antiviral Properties : Similar compounds have demonstrated antiviral activity against RNA viruses, suggesting potential applications in treating viral infections.
- Antimicrobial Effects : Research has highlighted the antimicrobial properties of related structures, indicating that this compound might also possess such activities.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit enzymes such as thymidylate synthase and HDAC, which are crucial for DNA synthesis and modification in cancer cells.
- Apoptosis Induction : It has been observed to induce apoptosis in cancer cells through mitochondrial pathways.
Table 1: Summary of Biological Activities
| Activity Type | Reference | Observations |
|---|---|---|
| Anticancer | Significant inhibition of cell proliferation. | |
| Antiviral | Effective against specific RNA viruses. | |
| Antimicrobial | Exhibited notable antibacterial effects. |
Detailed Research Findings
- Anticancer Studies : In vitro studies have demonstrated that this compound effectively reduces the viability of various cancer cell lines, with IC50 values comparable to established chemotherapeutics.
- Mechanism Exploration : Molecular docking studies have suggested that the compound binds effectively to target proteins involved in cancer progression, indicating a potential for development as a targeted therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparisons
Table 1: Structural Features of Comparable Acetamide Derivatives
Key Observations :
- Substituent Effects : The target compound’s methoxy groups contrast with chloro (in ) and fluoro (in ) substituents. Methoxy groups are electron-donating, enhancing solubility but reducing lipophilicity compared to halogens .
- Sulfur Functionality : The sulfanyl group in the target compound differs from the sulfoxide in , affecting oxidation state and polarity.
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacological and Physicochemical Properties
Key Observations :
Crystallographic and Conformational Insights
- Dihedral Angles : In , dichlorophenyl-pyrazolyl dihedral angles (54.8°–77.5°) influence molecular planarity and receptor binding. The target compound’s methoxy groups may introduce steric hindrance, altering conformational flexibility .
Q & A
Q. Key Considerations :
Advanced: How can synthesis yields be optimized while minimizing side products?
Methodological Answer:
Strategies :
- High-Throughput Screening : Test reaction variables (e.g., solvent polarity, catalyst loading) in parallel .
- Continuous Flow Chemistry : Enhances mixing and heat transfer for imidazole formation .
- Purification Optimization : Use of flash chromatography (hexane:EtOAc gradients) or recrystallization (ethanol/water) .
Q. Case Study :
- Increasing imidazole ring yield from 60% to 85% by replacing EtOH with DMF at 80°C .
Advanced: What methodologies elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
Target Identification :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
- Receptor Binding Studies : Radioligand competition assays (e.g., for GPCRs) .
Pathway Analysis : RNA-seq/proteomics to identify dysregulated pathways post-treatment .
Molecular Dynamics Simulations : Predict binding modes using docking software (e.g., AutoDock) with X-ray structures .
Example : Evidence of imidazole-thioacetamide interactions with ATP-binding pockets via hydrogen bonding .
Advanced: How should researchers address contradictions in biological activity data across assays?
Methodological Answer:
Root Causes :
Q. Resolution Workflow :
Stability Testing : HPLC monitoring of compound integrity over time (e.g., 24–72 hours) .
Dose-Response Repetition : Triplicate experiments with standardized cell lines .
Orthogonal Assays : Confirm antiproliferative activity via clonogenic assays if MTT results are inconsistent .
Advanced: How can computational modeling enhance understanding of structure-activity relationships (SAR)?
Methodological Answer:
QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy) with bioactivity using CoMFA/CoMSIA .
Pharmacophore Mapping : Identify essential features (e.g., sulfur atom for hydrogen bonding) .
ADMET Prediction : Use tools like SwissADME to optimize logP (target: 2–3) and reduce hepatotoxicity .
Case Study : Methyl-to-ethoxy substitution on phenyl groups improved solubility without losing activity .
Advanced: What strategies enable comparative studies with structural analogs?
Methodological Answer:
Analog Synthesis : Replace methoxy groups with halogens (F, Cl) or alkyl chains .
Biological Profiling : Test analogs against the same cell lines/enzymes for IC₅₀ comparisons .
Crystallographic Overlays : Compare X-ray structures to identify key binding differences (e.g., torsion angles) .
Example : Analog with 4-chlorophenyl showed 10x higher EGFR inhibition than parent compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
